molecular formula C22H15F2N3O4S B2623841 Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-26-3

Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2623841
CAS No.: 851949-26-3
M. Wt: 455.44
InChI Key: CIFKOOZKVRASMF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR (¹H-NMR) of this compound would exhibit distinct signals corresponding to its substituents:

  • The ethyl group’s methylene protons (-CH₂CH₃) appear as a quartet at δ 4.2–4.4 ppm, coupled to the methyl triplet at δ 1.2–1.4 ppm.
  • Aromatic protons on the 4-fluorophenyl group resonate as doublets of doublets (δ 7.3–7.6 ppm) due to coupling with fluorine (³JHF ≈ 8–10 Hz) and adjacent hydrogens.
  • The 2-fluorobenzamido group’s aromatic protons show complex splitting patterns (δ 7.5–8.1 ppm), influenced by meta and para fluorine coupling.
  • The amide proton (-NHCO-) appears as a broad singlet at δ 10.2–10.5 ppm, characteristic of hydrogen-bonded NH groups.

Carbon-13 (¹³C-NMR) spectra would resolve the carbonyl carbons:

  • The ester carbonyl (C=O) at δ 165–168 ppm,
  • The amide carbonyl (C=O) at δ 168–170 ppm.
    Fluorine-19 (¹⁹F-NMR) signals for the two distinct fluorine atoms are expected at δ -110 to -115 ppm (aryl-F) and δ -120 to -125 ppm (benzamido-F), reflecting their electronic environments.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy confirms key functional groups through characteristic absorption bands:

  • Strong stretching vibrations at 1720–1740 cm⁻¹ (ester C=O) and 1660–1680 cm⁻¹ (amide C=O).
  • Aromatic C-F stretches appear as sharp peaks at 1220–1250 cm⁻¹ .
  • N-H stretching of the amide group produces a broad band at 3200–3300 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would display a molecular ion peak at m/z 455.44 ([M+H]⁺), with major fragmentation pathways including:

  • Loss of the ethyl group (-46 Da), yielding a fragment at m/z 409.4.
  • Cleavage of the amide bond, producing ions at m/z 292.1 (thienopyridazine core + fluorophenyl) and m/z 163.0 (2-fluorobenzoyl).
  • Retro-Diels-Alder fragmentation of the fused ring system, generating smaller aromatic ions.

These spectral features collectively provide a fingerprint for structural verification and purity assessment.

Properties

IUPAC Name

ethyl 5-[(2-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFKOOZKVRASMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Fluorobenzamido and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinated benzamides and phenyl derivatives.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,4-d]pyridazine Series

Key structural analogues include derivatives with variations in the substituents at positions 3 and 5 (Table 1). These modifications impact solubility, binding affinity, and thermal stability.

Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Key Properties Reference
Target Compound 4-Fluorophenyl 2-Fluorobenzamido Not reported (presumed enhanced binding due to dual fluorination) -
Compound 26 4-Fluorophenyl Amino (NH₂) Mp: 178–180°C; Yield: 70%; Inhibits tau aggregation
Compound 28 3-Chlorophenyl Amino (NH₂) Mp: N/A; Yield: 72%; Lower activity vs. 4-fluorophenyl derivatives
Compound 29 4-Chlorophenyl Amino (NH₂) Mp: N/A; Comparable yield to 26; Chlorine increases lipophilicity
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-... 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido Higher steric bulk; Trifluoromethyl enhances metabolic stability
Key Observations:

Halogen Effects : Fluorine at position 3 (4-fluorophenyl) in the target compound and Compound 26 improves electronic withdrawal, enhancing dipole interactions in biological systems compared to chlorophenyl analogues (Compounds 28, 29) .

Amide vs.

Electronic and Steric Comparisons

The isoelectronic principle () suggests that compounds with similar valence electron configurations exhibit comparable reactivity. However, structural geometry (e.g., fluorine vs. chlorine positioning) introduces divergence:

  • Fluorine’s Electronegativity : The 4-fluorophenyl group in the target compound and Compound 26 creates a stronger electron-withdrawing effect than chlorophenyl groups, polarizing the aromatic ring and altering π-π stacking interactions .
  • Amide Linkage: The 2-fluorobenzamido group introduces a planar, conjugated system that may stabilize binding to hydrophobic pockets in proteins, contrasting with the non-conjugated 3-phenylpropanamido group in .

Biological Activity

Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex thieno[3,4-d]pyridazine core with multiple functional groups that enhance its lipophilicity and metabolic stability. The presence of fluorine atoms is particularly noteworthy as it often correlates with increased biological activity.

Chemical Formula

  • Molecular Formula : C18_{18}H16_{16}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 344.33 g/mol

This compound is suggested to interact with specific biological targets, particularly in the context of receptor modulation. Its potential as an adenosine A1 receptor (A1AR) antagonist has been highlighted in preliminary studies. This interaction may influence various signaling pathways related to inflammation and cellular proliferation.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : The modulation of A1AR suggests potential anti-inflammatory properties.
  • Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth.

Comparative Analysis with Similar Compounds

A comparison table of structurally related compounds illustrates the unique characteristics and potential advantages of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Step 2: Cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core .
  • Step 3: Introduction of the 2-fluorobenzamido group via amidation.

Key factors affecting yield:

  • Temperature: Cyclization at 80–100°C improves ring closure efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation steps .
  • Catalysts: Acidic catalysts (e.g., acetic acid) facilitate cyclization, while coupling agents (e.g., EDC/HOBt) improve amidation yields .

Basic: How is this compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 454.3) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How does the compound’s 3D conformation influence its biological activity?

Methodological Answer:
The fluorophenyl and benzamido groups adopt distinct spatial orientations:

  • Fluorophenyl Group: Ortho-fluorine creates steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets .
  • Benzamido Substituent: The 2-fluoro position directs hydrogen bonding with catalytic residues (e.g., in kinase targets) .
    Validation: Molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography of analogs confirm these interactions .

Advanced: What are key considerations in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying:

  • Halogen Substituents: Bromine (e.g., 4-bromobenzamido in ) increases steric bulk but may reduce solubility. Fluorine balances lipophilicity and electronic effects .
  • Core Modifications: Replacing the thieno ring with pyrazolo variants alters π-π stacking interactions .
    Methodology:
  • Parallel synthesis of analogs with varying substituents.
  • Biological screening using kinase inhibition assays (e.g., EGFR, VEGFR2) .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions: Varying ATP concentrations in kinase assays alter IC50 values .
  • Cell Line Variability: Anticancer activity in HeLa vs. MCF-7 cells depends on membrane transporter expression .
    Resolution:
  • Standardize protocols (e.g., CLIA-compliant assays).
  • Use isogenic cell lines to control genetic variability .

Advanced: What interaction mechanisms underpin its activity as a Hedgehog pathway inhibitor?

Methodological Answer:
The compound binds to Smoothened (SMO) receptors:

  • Fluorophenyl Group: Occupies the SMO transmembrane cavity, disrupting downstream signaling .
  • Pyridazine Core: Acts as a hydrogen bond acceptor with Glu518 residue .
    Validation:
  • Radioligand binding assays (Kd = 12 nM) .
  • Gli-luciferase reporter assays in SHH-driven medulloblastoma models .

Analytical Challenges: How to address solubility and stability issues during pharmacokinetic studies?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation .
  • Stability Testing: Monitor degradation via LC-MS under physiological pH (e.g., t1/2 in plasma = 4.2 hrs) .
    Protocol:
  • Accelerated stability studies (40°C/75% RH) over 30 days .

Pharmacological Profiling: What in vivo models are suitable for evaluating antitumor efficacy?

Methodological Answer:

  • Xenograft Models: Nude mice with HT-29 (colon cancer) or A549 (lung cancer) implants .
  • Dosing Regimen: 50 mg/kg oral administration daily for 21 days .
  • Endpoint Analysis: Tumor volume reduction (≥50%) and immunohistochemistry for Ki-67 .

SAR Table: Substituent Effects on Biological Activity

Substituent Biological Activity Source
2-FluorobenzamidoIC50 = 18 nM (EGFR kinase)
4-BromobenzamidoIC50 = 32 nM (EGFR kinase)
3-MethoxybenzamidoReduced activity (IC50 > 100 nM)
4-FluorophenylEnhanced membrane permeability

Future Directions: What structural modifications could improve selectivity?

Methodological Answer:

  • Introducing Bulky Groups: tert-Butyl at the pyridazine 6-position reduces off-target binding .
  • Bioisosteric Replacement: Replace ester with amide to enhance metabolic stability .
    Validation:
  • Computational ADMET profiling (e.g., SwissADME).
  • Cytochrome P450 inhibition assays .

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